molecular formula C18H18BrClO4 B2833066 4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde CAS No. 428495-56-1

4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No.: B2833066
CAS No.: 428495-56-1
M. Wt: 413.69
InChI Key: DBNRRLVSKPOJRM-UHFFFAOYSA-N
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Description

4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the nucleophilic substitution of 2-bromo-4-chlorophenol with 4-chlorobutanol in the presence of a base, such as potassium carbonate, to form 4-(2-bromo-4-chlorophenoxy)butanol.

    Etherification: The intermediate is then subjected to etherification with 3-methoxybenzaldehyde under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: 4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzoic acid.

    Reduction: 4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance binding affinity through halogen bonding, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-chlorophenoxy)butanoic acid
  • 4-(4-Bromo-2-chlorophenoxy)butanoic acid
  • 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid

Uniqueness

4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy and aldehyde groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-[4-(2-bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClO4/c1-22-18-10-13(12-21)4-6-17(18)24-9-3-2-8-23-16-7-5-14(20)11-15(16)19/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNRRLVSKPOJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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